N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide: is a complex organic compound featuring a pyridine-2,6-dicarboxamide core substituted with 6-ethoxybenzo[d]thiazol-2-yl groups
Mechanism of Action
Target of Action
Compounds with similar structures have been noted for their roles in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Mode of Action
It’s worth noting that similar compounds have been used as chemosensors for the selective detection of divalent cu+2 and ni+2 ions via fluorescence turn off .
Biochemical Pathways
Compounds with similar structures have been noted for their roles in coordination chemistry, which could imply an impact on metal ion homeostasis .
Result of Action
Similar compounds have been used as chemosensors for the selective detection of divalent cu+2 and ni+2 ions via fluorescence turn off , which could imply a potential role in ion sensing and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves a multi-step process:
Formation of 6-ethoxybenzo[d]thiazole: This intermediate can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxybenzo[d]thiazole.
Preparation of Pyridine-2,6-dicarboxylic Acid: Pyridine-2,6-dicarboxylic acid is commercially available or can be synthesized through oxidation of 2,6-lutidine.
Coupling Reaction: The final step involves the coupling of 6-ethoxybenzo[d]thiazole with pyridine-2,6-dicarboxylic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are useful in catalysis and material science.
Catalysis: Metal complexes of this compound can act as catalysts in organic transformations, including hydrogenation and cross-coupling reactions.
Biology and Medicine
Biological Probes: The compound can be used as a fluorescent probe for detecting metal ions or other analytes in biological systems.
Drug Development:
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Sensors: Employed in the development of sensors for environmental monitoring and diagnostics.
Comparison with Similar Compounds
Similar Compounds
- N2,N6-bis(benzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide
- N2,N6-bis(6-methoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide
Uniqueness
N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its analogs, this compound may exhibit different electronic properties and binding affinities, making it suitable for specific applications in catalysis and biological research.
Properties
IUPAC Name |
2-N,6-N-bis(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S2/c1-3-33-14-8-10-16-20(12-14)35-24(27-16)29-22(31)18-6-5-7-19(26-18)23(32)30-25-28-17-11-9-15(34-4-2)13-21(17)36-25/h5-13H,3-4H2,1-2H3,(H,27,29,31)(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPAHSRORCFXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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